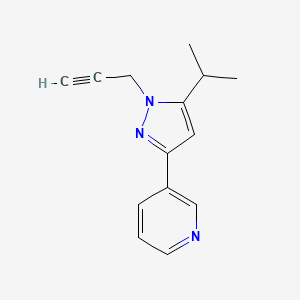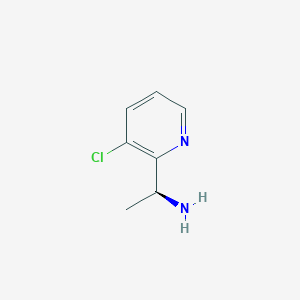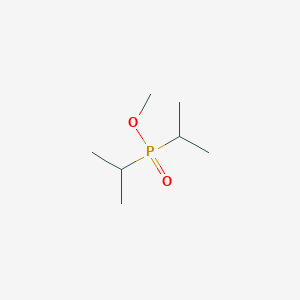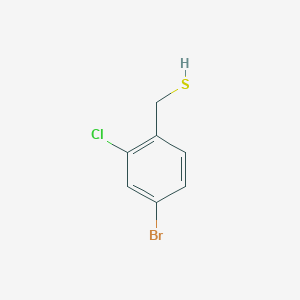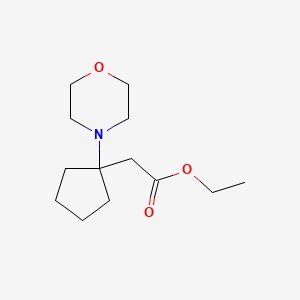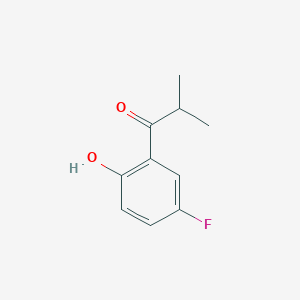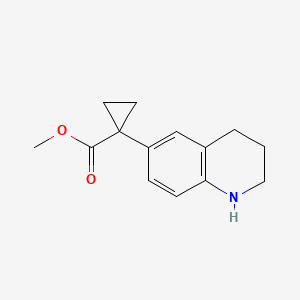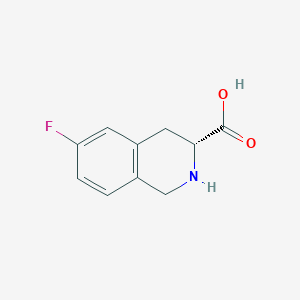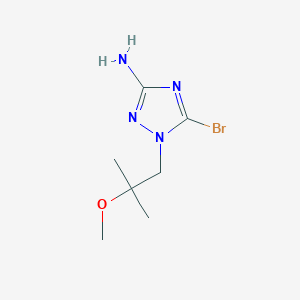
5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 5th position and a 2-methoxy-2-methylpropyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Alkylation: The attachment of the 2-methoxy-2-methylpropyl group can be carried out through an alkylation reaction using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: The parent compound without any substitutions.
5-Bromo-1H-1,2,4-triazole: Similar structure but lacks the 2-methoxy-2-methylpropyl group.
1-(2-Methoxy-2-methylpropyl)-1H-1,2,4-triazole: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the bromine atom and the 2-methoxy-2-methylpropyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H13BrN4O |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
5-bromo-1-(2-methoxy-2-methylpropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H13BrN4O/c1-7(2,13-3)4-12-5(8)10-6(9)11-12/h4H2,1-3H3,(H2,9,11) |
InChI Key |
UBGFGTKHYBWGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C(=NC(=N1)N)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13339390.png)
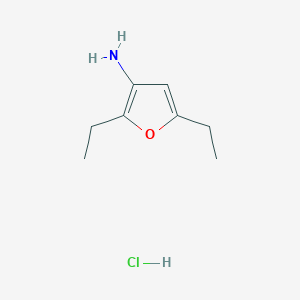
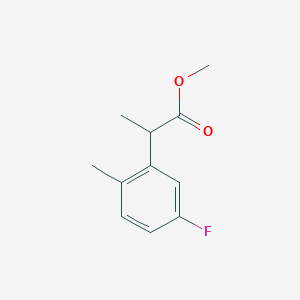
![[4-(Difluoromethyl)phenyl]methanethiol](/img/structure/B13339408.png)
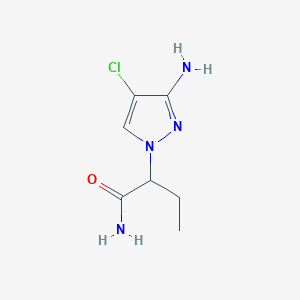
![4-Chloro-6-cyclopropylthieno[3,2-d]pyrimidine](/img/structure/B13339414.png)
